5-Hydroxy Lansoprazole Sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

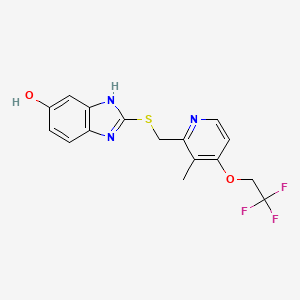

5-Hydroxy Lansoprazole Sulfide is a chemical compound obtained from Lansoprazole, a proton pump inhibitor . This derivative of Lansoprazole has been extensively examined due to its potential applications . It is also an inhibitor of fatty acid synthase (FASN) .

Synthesis Analysis

The synthesis of 5-Hydroxy Lansoprazole Sulfide involves the proton pump inhibitor Lansoprazole. Like Lansoprazole, it is extensively metabolized by CYP2C19 and CYP3A4. The major metabolites of Lansoprazole are 5-hydroxy Lansoprazole and Lansoprazole sulfone .Molecular Structure Analysis

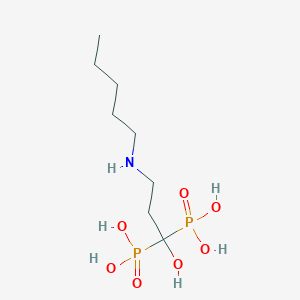

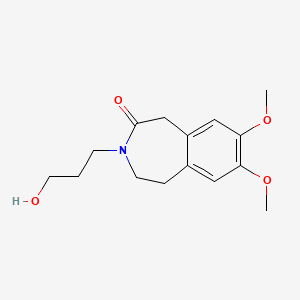

The molecular formula of 5-Hydroxy Lansoprazole Sulfide is C16H14F3N3O2S . It contains a total of 41 bonds; 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic hydroxyl, 1 aromatic ether, 1 sulfide, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

5-Hydroxy Lansoprazole Sulfide is a major metabolite of Lansoprazole, which is broken down in the liver by enzymes CYP3A4 and CYP2C19 . It specifically inhibits enoyl reductase, and was found to more effectively inhibit FASN function than Lansoprazole .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism : 5-Hydroxy Lansoprazole, along with Lansoprazole sulfone, is a primary metabolite of Lansoprazole. Their concentrations and pharmacokinetic properties have been extensively studied in various populations, including healthy volunteers and specific demographic groups like the elderly or those with certain genetic polymorphisms affecting metabolism (Min Song, Xuan Gao, T. Hang, A. Wen, 2008).

Influence of Genetic Variations : Studies have shown that genetic variations, particularly in the cytochrome P450 enzymes like CYP2C19 and CYP3A4, significantly impact the metabolism of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole. These variations can affect the drug's efficacy and safety profile in different individuals (R. Pearce, A. D. Rodrigues, J. Goldstein, A. Parkinson, 1996).

Application in Drug Interaction Studies : The metabolic pathways of Lansoprazole and its metabolites, including 5-Hydroxy Lansoprazole, provide insights into potential drug interactions. For example, the role of CYP2C19 in metabolizing Lansoprazole to 5-Hydroxy Lansoprazole suggests that drugs affecting CYP2C19 activity could alter Lansoprazole’s effectiveness (Hong-rong Xu, Wei-li Chen, Xuening Li, N. Chu, 2010).

Clinical Efficacy and Dosage Adjustments : Understanding the metabolism of Lansoprazole to 5-Hydroxy Lansoprazole is crucial for optimizing its clinical efficacy. This knowledge helps in adjusting dosages for different patient groups, including those with hepatic or renal impairment, to avoid adverse effects (B. Flouvat, B. Delhotal‐Landes, A. Cournot, F. Dellatolas, 1993).

Role in Stereoselective Metabolism : Research also delves into the stereoselective metabolism of Lansoprazole, examining how different enantiomers of Lansoprazole and 5-Hydroxy Lansoprazole are metabolized differently in the body. This understanding is important for developing more effective and safer chiral drugs (M. Miura, H. Tada, N. Yasui‐Furukori, T. Uno, K. Sugawara, T. Tateishi, T. Suzuki, 2004).

Safety And Hazards

Safety data sheets suggest that 5-Hydroxy Lansoprazole Sulfide may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and avoid contact with skin and eyes . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Orientations Futures

While there is limited information available on the future directions of 5-Hydroxy Lansoprazole Sulfide, it is worth noting that Lansoprazole and its derivatives continue to be a subject of research, particularly in the context of gastrointestinal disorders . As our understanding of these compounds grows, so too will the potential applications and directions for future research.

Propriétés

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-9-13(20-5-4-14(9)24-8-16(17,18)19)7-25-15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUQLARNZLTQBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857783 |

Source

|

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Lansoprazole Sulfide | |

CAS RN |

131926-96-0 |

Source

|

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)